molecular formula C7H9ClN2S B7784836 3-(chloromethyl)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine CAS No. 342402-80-6

3-(chloromethyl)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine

Cat. No.: B7784836
CAS No.: 342402-80-6
M. Wt: 188.68 g/mol
InChI Key: XTBXEVZQUSXDJR-UHFFFAOYSA-N
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Description

3-(chloromethyl)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine can be achieved through various methods. One common approach involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks, such as α-bromo ketones or chloroacetic acid . The reaction typically occurs under mild conditions and can be catalyzed by various agents, including acidic ionic liquids .

Industrial Production Methods

Industrial production of this compound may involve the use of green chemistry principles to minimize environmental impact. For example, microwave-assisted multi-component reactions under solvent-free conditions have been explored for the synthesis of similar thiazolopyrimidine derivatives . This method offers advantages such as reduced reaction times, higher yields, and fewer by-products.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(chloromethyl)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine stands out due to its unique chloromethyl group, which allows for further functionalization and derivatization. This makes it a versatile compound for the development of new drugs and materials .

Properties

IUPAC Name

3-(chloromethyl)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2S/c8-4-6-5-11-7-9-2-1-3-10(6)7/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBXEVZQUSXDJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C2N(C1)C(=CS2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101196794
Record name 3-(Chloromethyl)-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101196794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342402-80-6
Record name 3-(Chloromethyl)-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=342402-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Chloromethyl)-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101196794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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